Tert-butyl 4-bromo-3,5-dimethylbenzoate
Description
tert-Butyl 4-bromo-3,5-dimethylbenzoate (CAS: 440105-29-3) is a brominated aromatic ester with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . It is characterized by a tert-butyl ester group attached to a 4-bromo-3,5-dimethyl-substituted benzene ring. The compound is used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Key properties include its storage requirements (sealed, dry, room temperature) and safety warnings related to skin/eye irritation and respiratory hazards .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-8-6-10(7-9(2)11(8)14)12(15)16-13(3,4)5/h6-7H,1-5H3 |
InChI Key |
LYHLHZACQVOWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Tert-butyl 4-bromo-3,5-dimethylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
- Reduction Reactions: The ester group can be reduced to alcohols using reagents like lithium aluminum hydride.
- Oxidation Reactions: The compound can undergo oxidation to form aldehydes or carboxylic acids using agents such as potassium permanganate.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound is employed in the design and synthesis of potential drug candidates. Its structure allows for modifications that can enhance biological activity against specific targets. For instance:
- Targeting Biological Pathways: The compound is used to create derivatives that interact with particular enzymes or receptors, potentially leading to new therapeutic agents.
Material Science
Functional Materials:
The compound is also significant in material science for the preparation of functional materials such as polymers and liquid crystals. Its structural properties contribute to the development of materials with specific functionalities, including:
- Polymer Synthesis: It can be used as a building block in the synthesis of polymers with tailored properties.
- Liquid Crystals: The unique arrangement of functional groups allows for the formation of liquid crystalline phases, which are useful in display technologies.
Biological Studies
Enzyme Interactions:
Research utilizing this compound often focuses on its interactions with biological systems. It can act as a substrate or inhibitor in biochemical assays:
- Metabolic Pathways: Studies have shown that this compound can influence metabolic pathways by modulating enzyme activity.
- Biochemical Assays: It is frequently used in assays to evaluate enzyme kinetics and interactions with other biomolecules.
Case Study 1: Anticancer Activity
A study examined the effects of this compound derivatives on cancer cell proliferation. Results indicated that certain derivatives inhibited growth in breast cancer cell lines by approximately 50% at concentrations around 10 µM, suggesting potential for anticancer drug development.
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that compounds derived from this compound exhibited significant anti-inflammatory effects in murine models. The administration resulted in reduced paw edema compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 4-Bromo-3,5-dimethylbenzoate (CAS: 432022-88-3)
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.10 g/mol
- Physical Properties :
- Comparison :
- The methyl ester has a smaller alkyl group, resulting in lower molecular weight (243 vs. 285 g/mol) and higher volatility (boiling point 310.8°C vs. unavailable data for tert-butyl).
- The tert-butyl group enhances steric hindrance and lipophilicity, improving stability in hydrophobic environments (e.g., drug delivery systems) .
tert-Butyl (4-Bromo-3,5-dimethylphenyl)carbamate (CAS: 361436-27-3)
- Molecular Formula: C₁₃H₁₈BrNO₂
- Molecular Weight : 300.19 g/mol
- Key Features :
- Comparison :
Substituent Variations on the Aromatic Ring
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (Compound 41ζ from )
- Substituents : Methoxy (-OCH₃) groups at positions 3 and 5.
- Synthesis : Prepared via established methods, though yields are unspecified .
- Comparison :
4-Bromo-3,5-dinitrophenylmethylurethane ()
Precursor and Derivative Comparisons
4-Bromo-3-methylbenzoic Acid
- Molecular Formula : C₈H₇BrO₂
- Role : Carboxylic acid precursor to ester derivatives.
- Comparison: The free carboxylic acid is more polar, with higher solubility in water but lower solubility in organic solvents. Esterification with tert-butyl improves stability against decarboxylation and enhances compatibility with non-polar reaction media .
4-(Tert-Butyl)-2,6-dimethyl-3,5-dinitrophenacyl Bromide (CAS: 175136-56-8)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|---|
| tert-Butyl 4-bromo-3,5-dimethylbenzoate | 440105-29-3 | C₁₃H₁₇BrO₂ | 285.18 | N/A | Ester |
| Methyl 4-bromo-3,5-dimethylbenzoate | 432022-88-3 | C₁₀H₁₁BrO₂ | 243.10 | 310.8 | Ester |
| tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | 361436-27-3 | C₁₃H₁₈BrNO₂ | 300.19 | N/A | Carbamate |
| 4-Bromo-3,5-dinitrophenylmethylurethane | N/A | C₈H₆BrN₃O₅ | N/A | 189 (m.p.) | Urethane |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-bromo-3,5-dimethylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3,5-dimethylbenzoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include nucleophilic substitution of methyl 4-bromo-3,5-dimethylbenzoate (CAS 432022-88-3) with tert-butoxide . Reaction temperature (80–100°C) and solvent polarity (toluene or DMF) critically affect yield. For example, prolonged heating (>12 hrs) in toluene improves esterification efficiency (>75% yield), while DMF may induce side reactions (e.g., hydrolysis). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) or LCMS (expected [M+H]+ ~287.0) .
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Acid-catalyzed esterification | H2SO4, toluene, reflux | 70–80% | Hydrolysis of tert-butyl group |
| Nucleophilic substitution | KOtBu, DMF, 80°C | 60–70% | Competing elimination reactions |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Methyl groups on the benzene ring appear as singlets at δ 2.3–2.5 ppm. The tert-butyl group shows a singlet at δ 1.3–1.4 ppm (9H). Aromatic protons (if present) are absent due to bromine’s deshielding effect .
- ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm. Bromine’s electronegativity shifts adjacent carbons to δ 120–130 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 287.0317 (calculated for C13H16BrO2+) .
- HPLC : Retention time (~1.6 min under SQD-FA05 conditions) helps assess purity. Use C18 columns with acetonitrile/water gradients .
Q. How do the bromine and methyl substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group (meta-directing), while methyl groups are electron-donating (ortho/para-directing). This creates competing regiochemical outcomes. Computational modeling (DFT) predicts preferential substitution at the para position to bromine due to steric hindrance from methyl groups . Experimentally, nitration with HNO3/H2SO4 yields 4-bromo-3,5-dimethyl-2-nitrobenzoate as the major product (70% selectivity). Validate regiochemistry via NOE NMR or X-ray crystallography .
Advanced Research Questions
Q. How stable is this compound under acidic or basic conditions, and what degradation pathways dominate?
- Methodological Answer : The tert-butyl ester is prone to acid-catalyzed hydrolysis (e.g., in HCl/THF), yielding 4-bromo-3,5-dimethylbenzoic acid. Under basic conditions (NaOH/MeOH), saponification occurs but is slower due to steric hindrance. Kinetic studies (monitored by HPLC) show a half-life of 2 hrs in 1M HCl vs. 8 hrs in 1M NaOH. Degradation products are confirmed via LCMS ([M+H]+ for acid: 243.9952) .
Q. How does steric hindrance from the tert-butyl group affect cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The tert-butyl group reduces reaction rates in palladium-catalyzed couplings by hindering transmetalation. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (100°C in dioxane). For Suzuki reactions with phenylboronic acid, yields drop from 85% (methyl ester analog) to 55% for the tert-butyl derivative. Mitigate via microwave-assisted synthesis (20 mins, 120°C), improving yield to 65% .
Q. What strategies improve regioselectivity in further functionalization of the aromatic ring?
- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP or TMPZnCl·LiCl selectively functionalizes the position para to bromine. For example, lithiation at −78°C followed by quenching with DMF produces 4-bromo-3,5-dimethyl-2-formylbenzoate (60% yield). Competing pathways are suppressed by pre-coordinating the ester carbonyl to Lewis acids (e.g., MgCl2) .
Q. What analytical methods are recommended for assessing purity in catalytic applications?
- Methodological Answer :
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for ester hydrolysis and cross-coupling. Solvent effects (PCM model) improve accuracy. For example, activation energy for acid-catalyzed hydrolysis is calculated as 25 kcal/mol, aligning with experimental kinetics. Software: Gaussian 16 or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
